N,N-Dimethyl Guanylmelamine
Description
N,N-Dimethyl Guanylmelamine (CAS: NA; Molecular Formula: C₆H₁₂N₈; Molecular Weight: 196.21 g/mol) is a triazine-guanidine derivative primarily used as a reference standard in the quality control of Metformin, a first-line antidiabetic drug. It is recognized as Metformin EP Impurity B, critical for impurity profiling during drug manufacturing. Regulatory bodies, including the FDA, mandate its use to ensure compliance with pharmacopoeial thresholds (e.g., ICH guidelines) for impurities in drug formulations .
Structurally, it features a 1,3,5-triazine core substituted with a guanidine group and dimethylamino moiety. This configuration distinguishes it from other guanidine or triazine derivatives, influencing its role as a non-therapeutic impurity rather than an active pharmaceutical ingredient (API).
Properties
Molecular Formula |
C₆H₁₂N₈ |
|---|---|
Molecular Weight |
196.21 |
Synonyms |
1-(4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl)guanidine; N,N-Dimethyl Metformin EP Impurity B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural and Functional Comparison Table
Detailed Analysis of Key Compounds
N,N-Dimethyltryptamine (DMT)
- Structural Differences: DMT contains an indole ring linked to a dimethylaminoethyl chain, contrasting sharply with this compound’s triazine-guanidine backbone.
- Functional Contrast : DMT is a psychedelic tryptamine with serotonergic activity, whereas this compound lacks pharmacological activity and is strictly an analytical reference standard .
N-Nitrosodimethylamine (NDMA)
- Toxicity Profile: NDMA’s nitroso group renders it highly carcinogenic, with strict regulatory limits (e.g., 0.096 ppm in pharmaceuticals). In contrast, this compound is non-carcinogenic but monitored for process-related impurity thresholds .
- Regulatory Status : NDMA’s detection in drugs like Metformin has led to recalls, emphasizing its hazard profile. This compound, however, is proactively controlled during synthesis to avoid exceeding permissible levels .
N,N-Dimethylacetamidine
- Core Structure : As an amidine, it lacks the triazine and guanidine moieties, limiting its application to chemical synthesis rather than pharmaceutical quality control.
Research Findings and Implications
- Structural Determinants of Function : The triazine-guanidine structure of this compound confers polarity and stability, making it suitable for HPLC-based impurity detection. In contrast, amidines like N,N-Dimethylacetamidine are more lipophilic, favoring organic synthesis .
- Toxicity Mechanisms: NDMA’s nitroso group facilitates DNA alkylation, causing mutagenicity. This compound, lacking reactive nitroso or alkylating groups, poses minimal genotoxic risk .
- Regulatory Strategies : While NDMA requires stringent contamination controls, this compound is managed through process optimization during Metformin synthesis to minimize impurity formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
